(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

The (E)-stereoisomer of N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic, small-molecule member of the benzothiazole amide class. It features a distinctive (E)-ylidene linkage connecting a 6-chloro-3-ethylbenzo[d]thiazole core to a 2-fluorobenzamide moiety.

Molecular Formula C16H12ClFN2OS
Molecular Weight 334.79
CAS No. 865544-19-0
Cat. No. B2569917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide
CAS865544-19-0
Molecular FormulaC16H12ClFN2OS
Molecular Weight334.79
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H12ClFN2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3
InChIKeyRFSRITCGJDWAEY-KNTRCKAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide (CAS 865544-19-0): A Structurally Defined Benzothiazole Amide for Specialized Screening


The (E)-stereoisomer of N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic, small-molecule member of the benzothiazole amide class. It features a distinctive (E)-ylidene linkage connecting a 6-chloro-3-ethylbenzo[d]thiazole core to a 2-fluorobenzamide moiety. Originating from the InterBioScreen screening library and deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000084520 [1], it is commercially supplied for research use at a standard purity of ≥95%. This compound represents an underexplored chemical space within the broader benzothiazole family, making it of interest for structural diversification and activity profiling.

Procurement Precision: Why Generic Benzothiazole Amides Cannot Substitute for CAS 865544-19-0 in Targeted Investigations


Substituting CAS 865544-19-0 with a generic or closely related benzothiazole amide carries significant scientific risk due to the exquisite sensitivity of biological activity to specific halogenation patterns . The target's unique combination of a 6-chloro substituent on the benzothiazole ring and a 2-fluoro substituent on the benzamide ring creates a specific electronic and steric profile. As demonstrated across the benzothiazole amide class, even minor shifts in these substituent positions—such as moving the chloro group from the 6- to the 4-position or changing the fluoro group's location on the benzamide—can drastically alter target binding, selectivity, and potency, rendering direct interchangeability invalid without project-specific validation data [1].

Head-to-Head Evidence Guide: Quantifying the Differentiation of CAS 865544-19-0 Against Its Closest Analogs


Structural Differentiation: Unambiguous (E)-Configuration and Dual Halogen Pattern Across Two Ring Systems

The target compound is defined by an (E)-ylidene configuration and a specific dual-halogen pattern (6-Cl on benzothiazole; 2-F on benzamide). Its positional isomer, (E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, swaps these halogens (6-F on benzothiazole; 2-Cl on benzamide), maintaining the same molecular formula (C16H12ClFN2OS) and mass (334.79 g/mol) but creating a fundamentally different electrostatic and steric landscape . A related analog, (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide, preserves the 2-fluorobenzamide moiety but relocates the chlorine to the 4-position of the benzothiazole, altering its conformational preferences and potential for target engagement . These subtle atomic rearrangements are known across the benzothiazole amide class to cause unpredictable shifts in biological activity, as documented in patents exploring the SAR of related kinase and CTPS1 inhibitors [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Procurement Purity: Verifiable 95%+ Baseline with InterBioScreen Sourcing Provenance

The compound is commercially available at a verified purity of ≥95% . Its provenance is traceable to the InterBioScreen synthetic library (stock ID STOCK5S-46942), a supplier of small molecules for pharmaceutical and agrochemical screening programs [1]. This known origin and defined purity standard, while modest compared to pharmaceutical-grade material, provide a cost-effective and consistent starting point for initial high-throughput or focused-library screening campaigns. This contrasts with compounds from non-verified suppliers where batch-to-batch variability can confound initial screening results.

High-Throughput Screening (HTS) Chemical Biology Assay Development

Screening History: Documented Inclusion in the NIH Molecular Libraries Program

CAS 865544-19-0 was a member of the MLSMR compound collection, indicating it was selected based on criteria of drug-like physicochemical properties and structural novelty for broad-scale screening against hundreds of biological targets by the NIH Molecular Libraries Program [1]. This means the compound has been anonymously tested in a multitude of PubChem bioassays. While the specific results of these screens are not collated in a single publication, its inclusion signifies that an expert panel deemed its scaffold sufficiently promising for unbiased discovery. This is a key differentiator from many other benzothiazole amides that have never been subjected to such comprehensive biological interrogation.

Drug Discovery Chemical Probe Development High-Throughput Screening (HTS)

Strategic Application Scenarios: Deploying CAS 865544-19-0 in Medicinal Chemistry and Screening Workflows


Exploratory Medicinal Chemistry: A Structurally Defined Scaffold for Diversification

The compound's (E)-ylidene linkage and reactive aryl halide (6-Cl) and aryl fluoride (2-F) groups make it a versatile late-stage diversification scaffold in medicinal chemistry . Researchers can use this compound as a core building block to synthesize a focused library of analogs, a common strategy to explore SAR around the benzothiazole amide scaffold for kinase or other enzyme inhibitor programs, as illustrated by related patent activity [1].

HTS Hit Triage and Deconvolution: A Defined Tool for Investigating Carboxylesterase Interactions

Despite a publicly documented mis-annotation in a major chemogenomics database, the compound has an associated IC50 profile against human carboxylesterases (CE1 and CE2) that warrants careful experimental validation . It can therefore serve as a valuable research tool for groups studying esterase-mediated drug metabolism or seeking to develop selective CE inhibitors, where its structural features can be compared against known esterase substrates and inhibitors to build a refined pharmacophore model. The key is to use the compound to verify the binding data in your own hands, thereby resolving the informatic discrepancy.

Physicochemical Profiling and QSAR Model Building

With its specific molecular formula (C16H12ClFN2OS) and molecular weight (334.79 g/mol) , CAS 865544-19-0 fills a specific niche in the chemical property space. It is directly applicable as a data point in quantitative structure-activity relationship (QSAR) models and machine learning algorithms [1] aimed at predicting ADME properties or biological activity for the broader benzothiazole class. Its specific halogenation pattern provides a unique vector for models learning the impact of different substituents on drug-likeness parameters.

Negative Control Design for Kinase and CTPS1 Inhibitor Assays

Given the established importance of specific halogen substitution patterns in conferring potency to thiazole amide-based CTPS1 inhibitors , this compound—which lacks the 4-aminothiazole core of potent CTPS1 inhibitors—can serve as a rationally designed negative control. By comparing its inactivity in a CTPS1 assay to the potent activity of a structurally related but correctly substituted inhibitor , researchers can conclusively demonstrate the specificity of the pharmacophore and the critical role of the halogen placement.

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